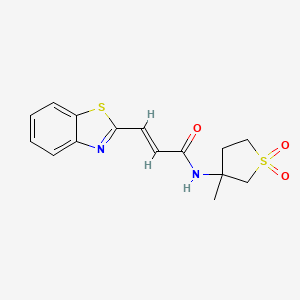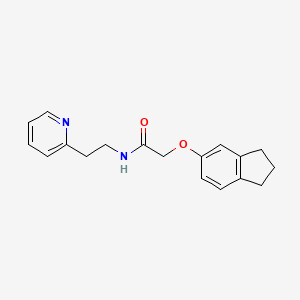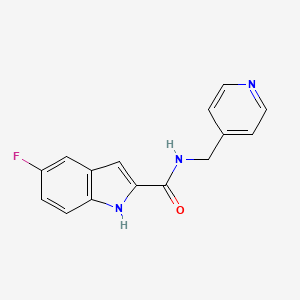![molecular formula C21H21BrN2O3 B7470341 N-(2-bromophenyl)-2-[(7-ethyl-2-oxochromen-4-yl)methyl-methylamino]acetamide](/img/structure/B7470341.png)
N-(2-bromophenyl)-2-[(7-ethyl-2-oxochromen-4-yl)methyl-methylamino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromophenyl)-2-[(7-ethyl-2-oxochromen-4-yl)methyl-methylamino]acetamide, also known as BPC-157, is a synthetic peptide that has been extensively studied for its potential therapeutic effects. BPC-157 is a pentadecapeptide, meaning it is composed of 15 amino acids. It was first isolated from gastric juice in the early 1990s and has since been shown to have a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of N-(2-bromophenyl)-2-[(7-ethyl-2-oxochromen-4-yl)methyl-methylamino]acetamide is not fully understood, but it is thought to work by promoting angiogenesis (the formation of new blood vessels), enhancing tissue repair, and reducing inflammation. N-(2-bromophenyl)-2-[(7-ethyl-2-oxochromen-4-yl)methyl-methylamino]acetamide has also been shown to increase the expression of growth factors such as VEGF and FGF-2.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-2-[(7-ethyl-2-oxochromen-4-yl)methyl-methylamino]acetamide has been shown to have a wide range of biochemical and physiological effects, including:
- Promoting tissue repair and regeneration
- Reducing inflammation
- Enhancing angiogenesis
- Increasing the expression of growth factors
- Protecting against oxidative stress
- Improving cognitive function
- Reducing anxiety and depression
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-bromophenyl)-2-[(7-ethyl-2-oxochromen-4-yl)methyl-methylamino]acetamide in lab experiments is its wide range of potential therapeutic applications. However, one limitation is that the mechanism of action is not fully understood, which makes it more difficult to design experiments that target specific pathways or processes.
Future Directions
There are many potential future directions for research on N-(2-bromophenyl)-2-[(7-ethyl-2-oxochromen-4-yl)methyl-methylamino]acetamide, including:
- Further exploration of its potential therapeutic effects in various conditions
- Investigation of the underlying mechanisms of action
- Development of more targeted and specific analogues
- Exploration of its potential use in combination with other therapies or drugs
- Investigation of its potential use in veterinary medicine
In conclusion, N-(2-bromophenyl)-2-[(7-ethyl-2-oxochromen-4-yl)methyl-methylamino]acetamide is a synthetic peptide that has shown potential as a therapeutic agent in a variety of conditions. Its mechanism of action is not fully understood, but it is thought to work by promoting tissue repair, reducing inflammation, and enhancing angiogenesis. Further research is needed to fully understand its potential therapeutic applications and underlying mechanisms of action.
Synthesis Methods
N-(2-bromophenyl)-2-[(7-ethyl-2-oxochromen-4-yl)methyl-methylamino]acetamide is typically synthesized using solid-phase peptide synthesis (SPPS). This involves the stepwise addition of amino acids to a growing peptide chain, which is anchored to a solid support. The final product is then cleaved from the support and purified.
Scientific Research Applications
N-(2-bromophenyl)-2-[(7-ethyl-2-oxochromen-4-yl)methyl-methylamino]acetamide has been studied for its potential therapeutic effects in a variety of conditions, including inflammatory bowel disease, tendon and ligament injuries, and traumatic brain injury. It has also been shown to have potential in the treatment of alcohol and drug addiction.
properties
IUPAC Name |
N-(2-bromophenyl)-2-[(7-ethyl-2-oxochromen-4-yl)methyl-methylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O3/c1-3-14-8-9-16-15(11-21(26)27-19(16)10-14)12-24(2)13-20(25)23-18-7-5-4-6-17(18)22/h4-11H,3,12-13H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNMWNWSTRCQHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)C(=CC(=O)O2)CN(C)CC(=O)NC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(azocan-1-yl)-2-oxoethyl]-4-methylbenzamide](/img/structure/B7470260.png)
![1-[(1-Methylbenzimidazol-2-yl)methyl]-3-phenylurea](/img/structure/B7470283.png)


![2,3-Dihydroindol-1-yl(imidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B7470304.png)





![[1-[(3-Fluorophenyl)methyl]benzimidazol-2-yl]methanol](/img/structure/B7470345.png)
![N-[4-(1H-imidazol-1-yl)phenyl]benzamide](/img/structure/B7470351.png)
